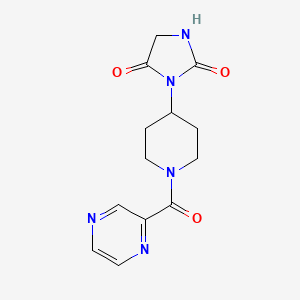

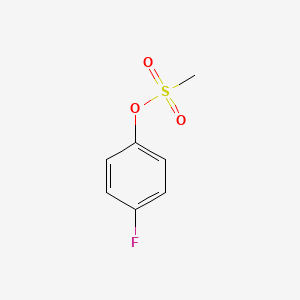

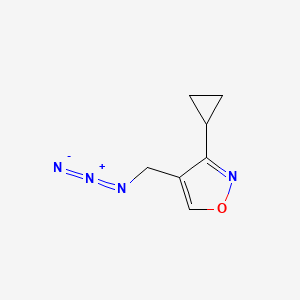

![molecular formula C8H13N3 B2907260 4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-37-0](/img/structure/B2907260.png)

4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Descripción general

Descripción

“4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a chemical compound . It is a solid substance . The IUPAC name for this compound is "4,5,6,7-tetrahydro-3H-imidazo [4,5-c]pyridine dihydrochloride" . The InChI code for this compound is "1S/C6H9N3.2ClH/c1-2-7-3-6-5 (1)8-4-9-6;;/h4,7H,1-3H2, (H,8,9);2*1H" .

Synthesis Analysis

The synthesis of this compound involves the cyclization of histamine dihydrochloride and polyformaldehyde . A study has reported the discovery and structure-activity relationship of a novel class of inhibitors based on the tetrahydroimidazo[4,5-c]pyridine scaffold .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula "C6H9N3.2ClH" . The molecular weight of this compound is 196.08 .Physical And Chemical Properties Analysis

This compound is a solid substance . . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Factor Xa Inhibitors

This compound has been reported to be used in the preparation of Factor Xa inhibitors , which are anticoagulants that target the Factor Xa enzyme in the coagulation cascade .

CDK Inhibitors

It is also mentioned in literature for its use in synthesizing CDK inhibitors . Cyclin-dependent kinases (CDKs) are associated with regulating cell cycle progression, and their inhibitors have potential therapeutic applications in cancer treatment .

VEGFR-2 Kinase Inhibitors

Another application involves its use in the design and synthesis of compounds acting as VEGFR-2 kinase inhibitors . These inhibitors can play a role in controlling angiogenesis, which is critical in cancer progression .

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been reported that similar compounds can be used to prepare inhibitors for xa factor and cdk .

Mode of Action

Based on its potential use in the synthesis of xa factor and cdk inhibitors , it can be inferred that it might interact with these targets and inhibit their activity, leading to changes in cellular processes.

Propiedades

IUPAC Name |

4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2)7-6(3-4-11-8)9-5-10-7/h5,11H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLIGOLVLVMYKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

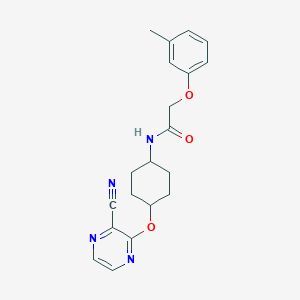

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)

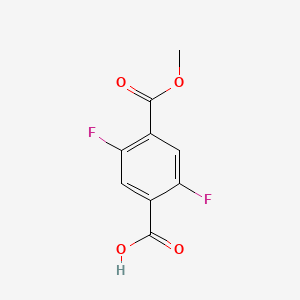

![[4-(5-Fluoropyridin-2-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2907186.png)

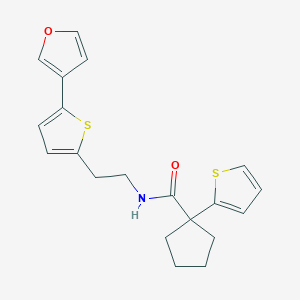

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2907188.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2907189.png)

![[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2907190.png)